molecular formula C20H19F4N3O4 B2615751 2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate CAS No. 338748-64-4

2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate

Cat. No.: B2615751
CAS No.: 338748-64-4
M. Wt: 441.383
InChI Key: VZLSWMWLCDQFSY-UHFFFAOYSA-N
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Description

2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate is a complex organic compound that features a piperazine ring substituted with a nitro-trifluoromethylphenyl group and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: The fluorine atom on the benzoate ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro-trifluoromethylphenyl group can participate in various binding interactions, while the piperazine ring can enhance the compound’s binding affinity and selectivity .

Properties

IUPAC Name

2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F4N3O4/c21-16-4-1-14(2-5-16)19(28)31-12-11-25-7-9-26(10-8-25)17-6-3-15(20(22,23)24)13-18(17)27(29)30/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLSWMWLCDQFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)F)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F4N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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